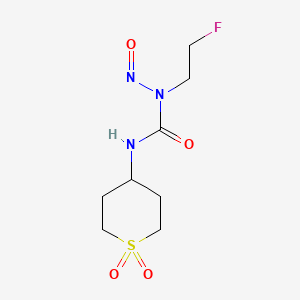

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide

Description

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide (CAS 32319-89-4) is a nitrosourea derivative with a fluoroethyl group and a tetrahydro-2H-thiopyran-4-yl moiety oxidized to its sulfone form (S,S-dioxide). Nitrosoureas are known for their alkylating and carbamoylating properties, which underpin their antineoplastic activity . The compound’s unique structural features include:

- Fluoroethyl substituent: Enhances metabolic stability and may reduce systemic toxicity compared to chloroethyl analogs .

- Nitroso group: Responsible for DNA alkylation via the formation of reactive chloroethyl diazonium intermediates, leading to interstrand cross-links and cytotoxicity .

Calculated physicochemical properties (Table 1) highlight its moderate lipophilicity (logPoct/wat = 0.226) and high thermal stability (Tboil = 607.97 K), suggesting suitability for formulations requiring prolonged shelf life .

Properties

CAS No. |

32319-89-4 |

|---|---|

Molecular Formula |

C8H14FN3O4S |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |

InChI |

InChI=1S/C8H14FN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |

InChI Key |

LKCXGNNLVAZPIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydro-2H-thiopyran-4-yl Intermediate

The tetrahydrothiopyran sulfone ring is typically prepared by oxidation of the corresponding tetrahydrothiopyran precursor:

- Starting from tetrahydro-2H-thiopyran, oxidation with strong oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) converts the sulfur atom to the sulfone (S,S-dioxide) state.

- The oxidation is carried out under controlled temperature to avoid over-oxidation or ring cleavage.

Formation of the 1-(2-fluoroethyl)-1-nitroso Urea Core

The urea core bearing the 2-fluoroethyl and nitroso substituents is synthesized via multi-step reactions:

Step 1: Introduction of the 2-fluoroethyl group

Alkylation of urea or a urea derivative with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions to form 1-(2-fluoroethyl)urea.Step 2: Nitrosation

The nitroso group is introduced by nitrosation of the urea nitrogen using nitrosating agents such as sodium nitrite (NaNO2) in acidic medium at low temperature to prevent decomposition.

Coupling of the Urea Core with the Tetrahydrothiopyran Sulfone

- The final step involves coupling the nitroso-fluoroethyl urea intermediate with the tetrahydrothiopyran-4-yl sulfone moiety.

- This coupling can be achieved via nucleophilic substitution or condensation reactions, depending on the functional groups present on the thiopyran ring and the urea derivative.

- Purification is typically performed by silica gel chromatography, using solvent gradients such as hexanes/ethyl acetate to isolate the pure compound.

Experimental Data and Reaction Conditions

The following table summarizes key reaction conditions and yields from reported synthesis steps relevant to intermediates structurally related to this compound (adapted from analogous urea and tetrahydrothiopyran syntheses):

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is the preferred method for purification, using hexane/ethyl acetate gradients.

- Spectroscopy:

- ^1H NMR and ^13C NMR confirm the structure of intermediates and final product.

- IR spectroscopy monitors sulfone S=O stretching vibrations (~1300 and 1150 cm^-1).

- Mass spectrometry (LC-MS) validates molecular weight and purity.

- Crystallization: May be employed for final purification if suitable solvents are identified.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Research Findings and Notes

- The nitroso group is sensitive and requires low-temperature conditions during synthesis and purification to prevent decomposition.

- The tetrahydrothiopyran sulfone ring is stable under the reaction conditions used for urea functionalization.

- The overall synthetic route is modular, allowing variation of the alkyl substituents on urea and the oxidation state of the thiopyran ring.

- Synthetic accessibility is rated favorably (score ~1.69), indicating moderate complexity but feasible laboratory preparation.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a reagent in organic synthesis and as a precursor for other compounds.

Biology: In studies involving DNA alkylation and mutagenesis.

Medicine: Potential use as an anticancer agent due to its ability to alkylate DNA.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the inhibition of DNA replication and cell division. This compound may target specific molecular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfH°gas | -959.97 | kJ/mol | Joback Calculated |

| logPoct/wat | 0.226 | — | Crippen Calculated |

| Tboil | 607.97 | K | Joback Calculated |

| Molecular Weight | 293.29* | g/mol | Calculated |

Table 2: Structural Features of Nitrosourea Analogs

Fluoroethyl vs. Chloroethyl: The fluoroethyl group in the target compound may reduce non-specific alkylation and improve metabolic stability compared to HECNU and ACNU’s chloroethyl groups, which are associated with higher reactivity and hematological toxicity .

S,S-Dioxide vs. Unmodified Sulfur: The sulfone group increases polarity (logPoct/wat = 0.226 vs.

Physicochemical and Pharmacokinetic Comparison

Table 3: Calculated Property Comparison

| Compound | logPoct/wat | Tboil (K) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 0.226 | 607.97 | 293.29 |

| HECNU | ~0.5* | ~620* | 225.66 |

| ACNU | ~1.2* | ~650* | 309.73 |

*Estimated from structural analogs.

The target compound’s lower logP compared to ACNU suggests reduced lipophilicity, which may limit CNS penetration but improve systemic distribution. Its higher molecular weight (293.29 vs. 225.66 for HECNU) could influence renal clearance rates .

Biological Activity

Urea derivatives, particularly those containing nitroso and thiopyran moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide , exploring its chemical properties, biological activities, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that urea derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one in focus have shown effectiveness against various pathogens. A study highlighted that certain thiourea derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 µg/mL . This suggests that the urea derivative might possess comparable or enhanced antibacterial properties.

Anticancer Activity

Several studies have explored the anticancer potential of urea derivatives. For example, a related compound exhibited broad-spectrum antitumor activity with GI50 (concentration that inhibits cell growth by 50%) values ranging from 15.1 to 28.7 µM against various cancer cell lines, including breast and prostate cancer . The presence of the nitroso group is believed to contribute to this activity through mechanisms involving oxidative stress induction and apoptosis.

The biological mechanisms underlying the activity of urea derivatives often involve:

- Inhibition of Enzymatic Activity: Some urea compounds act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis: The activation of apoptotic pathways has been observed in cancer cells treated with certain urea derivatives.

- Antioxidant Activity: Many urea compounds exhibit antioxidant properties that may protect against oxidative damage in cells.

Study on Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized a series of urea derivatives and evaluated their anticancer activities. The lead compound demonstrated an IC50 value of 25 µM against human breast cancer cells (MCF-7), indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Lead Compound | MCF-7 | 25 |

| Control (Etoposide) | MCF-7 | 17.94 |

Antimicrobial Efficacy Evaluation

A comparative study assessed the antimicrobial efficacy of various thiourea derivatives against clinical isolates. The tested compound exhibited notable activity against Klebsiella pneumoniae, with an MIC value of 40 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Klebsiella pneumoniae | 40 | Ceftriaxone |

| Staphylococcus aureus | 0.03–0.06 | Vancomycin |

Q & A

Q. What are the recommended synthetic routes for preparing Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide?

The synthesis typically involves multi-step reactions starting with functionalized precursors. For example:

- Step 1 : Condensation of a thiopyran-4-yl amine with a fluoroethyl isocyanate intermediate to form the urea backbone .

- Step 2 : Controlled nitrosylation using sodium nitrite under acidic conditions (pH 3–4) at 0–5°C to introduce the nitroso group while minimizing decomposition .

- Step 3 : Oxidation of the thiopyran sulfur atoms to S,S-dioxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Key considerations include inert atmosphere (N₂) for nitrosylation and low-temperature purification via column chromatography to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent, 400–600 MHz instruments) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect side products .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitroso N=O stretch at ~1500 cm⁻¹, urea C=O at ~1650 cm⁻¹) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. What factors influence the stability of this compound under different storage conditions?

Stability is highly dependent on:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition of the nitroso group .

- Light : Protect from UV exposure to avoid photolytic degradation of the thiopyran ring .

- Solvent : Use anhydrous DMSO or acetonitrile for stock solutions; avoid protic solvents (e.g., water, ethanol) that may hydrolyze the urea linkage .

- pH : Neutral to slightly acidic conditions (pH 5–7) minimize nitroso group protonation and subsequent reactivity .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be addressed methodologically?

Discrepancies often arise from differences in metabolic stability or bioavailability. To resolve this:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-labeled compound) .

- Metabolite Identification : Use LC-MS/MS to detect degradation products in liver microsomes or serum .

- Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

Q. What strategies optimize the reaction yield of nitroso group introduction during synthesis?

- Temperature Control : Maintain ≤5°C during sodium nitrite addition to suppress diazonium salt formation .

- Catalytic Additives : Use acetic acid or HCl to protonate the urea nitrogen, enhancing electrophilicity for nitrosylation .

- Stepwise Addition : Introduce nitrosylating agents (e.g., isoamyl nitrite) in small aliquots with vigorous stirring to avoid local pH spikes .

Q. How does the thiopyran S,S-dioxide moiety influence the compound’s interaction with biological targets?

The sulfone group:

- Enhances Polarity : Improves solubility for membrane penetration in cellular assays .

- Modulates Electron Density : Stabilizes charge-transfer interactions with enzyme active sites (e.g., kinases or proteases) via sulfone-oxygen hydrogen bonding .

- Reduces Metabolic Oxidation : The pre-oxidized sulfur resists further hepatic oxidation, improving in vivo stability . Experimental Validation : Compare activity of the S,S-dioxide derivative with non-oxidized analogs using enzyme inhibition assays .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound?

- Systematic Substituent Variation : Replace the fluoroethyl group with chloroethyl or methoxyethyl groups to assess electronic effects on nitroso reactivity .

- Stereochemical Analysis : Synthesize enantiomers of the tetrahydrothiopyran ring and test for chiral-selective activity via X-ray crystallography or CD spectroscopy .

- Computational Modeling : Perform molecular dynamics simulations to predict binding poses with targets (e.g., using AutoDock Vina or Schrödinger Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.